molecular formula C16H19BClFN2O2 B1406477 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-65-8

1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1406477
M. Wt: 336.6 g/mol
InChI Key: PXBRHAWBYVGBJA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Refractive Index : n20/D = 1.396 (lit.) .
  • Boiling Point : Approximately 42-43°C at 50 mmHg (lit.) .
  • Density : 0.882 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis and Characterization

1H-Pyrazole derivatives, including "1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-," are commonly used as intermediates in organic synthesis and are notable for their pyrazole heterocycle and borate functional groups. These compounds are synthesized through various methods such as nucleophilic substitution reactions. Their structures are usually confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analyses are often conducted using Density Functional Theory (DFT), providing insights into the molecular structures, electrostatic potential, and frontier molecular orbitals. This analytical approach helps in understanding the physicochemical properties of the compounds, making them useful in various applications, including material science and pharmaceuticals (Liao et al., 2022), (Yang et al., 2021).

Molecular Structure Insights

The molecular structures of these compounds are meticulously studied and optimized using DFT to align with the crystal structures obtained from single-crystal X-ray diffraction. This rigorous analysis underscores the compounds' intricate molecular conformations and structural characteristics, which are crucial in their applications in scientific research. The studies delve into the molecular electrostatic potential and frontier molecular orbitals, shedding light on the electronic properties that could influence their reactivity and interaction with other molecules (Yang et al., 2021), (Huang et al., 2021).

Applications in Antimicrobial Studies

Despite the exclusion criteria for drug use and side effects, it's noteworthy to mention that some derivatives, while not identical, show promising antimicrobial properties. For instance, certain 1,5-diaryl pyrazole derivatives exhibit notable antibacterial and antifungal activities, hinting at the potential utility of this chemical structure in developing new antimicrobial agents. Such studies highlight the diverse applicability of these compounds in various domains of scientific research (Rai et al., 2009), (Ragavan et al., 2010).

Safety And Hazards

  • Water Reactivity : It reacts with water (Water-react 2) .

Future Directions

: Sigma-Aldrich: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBRHAWBYVGBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
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1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 3
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1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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